1-Methyl-1H-benzimidazol-6-amine
Overview
Description
1-Methyl-1H-benzimidazol-6-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Methyl-1H-benzimidazol-6-amine, a derivative of the benzimidazole moiety, has been found to exhibit diverse pharmacological activities . The primary targets of this compound are often microbial organisms, including Gram-positive and Gram-negative bacteria .
Mode of Action
The interaction of this compound with its targets results in antimicrobial activity. The compound exerts its effects by inhibiting the growth of these organisms, leading to their eventual death .
Biochemical Pathways
This compound affects the biochemical pathways of the targeted organisms, disrupting their normal functions and leading to their death
Pharmacokinetics
Benzimidazole derivatives, in general, are known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of growth and eventual death of the targeted organisms . This makes this compound a potential candidate for the development of new antimicrobial agents.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances, and the specific characteristics of the targeted organisms .
Biochemical Analysis
Biochemical Properties
They are known to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Cellular Effects
Benzimidazole derivatives have been reported to have antibacterial and cytotoxicity activity . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
1-Methyl-1H-benzimidazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.
This compound has the molecular formula and a molecular weight of 151.17 g/mol. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, leading to:
- Inhibition of DNA synthesis
- Disruption of cellular processes
- Induction of apoptosis in cancer cells
These mechanisms make it a candidate for further investigation in cancer therapy and other diseases.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Below is a summary of its anticancer activity based on IC50 values:
The compound demonstrated significant cytotoxicity across these cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Notably, it has shown promising results against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4.0 | |
Escherichia coli | 8.0 | |
Mycobacterium tuberculosis | 0.19 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Study 1: Cancer Treatment
A study by Wang et al. reported that derivatives of benzimidazole, including this compound, exhibited significant activity against multiple cancer cell lines with IC50 values ranging from 0.006 to 1.774 μM . This study emphasizes the compound's potential in developing targeted cancer therapies.
Case Study 2: Antitubercular Activity
Research conducted by Arora et al. demonstrated that certain benzimidazole derivatives possess remarkable antitubercular activity with MIC values as low as 0.19 μM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis . This highlights the importance of exploring benzimidazole compounds for treating resistant bacterial infections.
Properties
IUPAC Name |
3-methylbenzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZALFCBEKQGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546563 | |
Record name | 1-Methyl-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-93-8 | |
Record name | 1-Methyl-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.